molecular formula C23H16ClIN2O B5313836 3-benzyl-2-[(E)-2-(2-chlorophenyl)ethenyl]-6-iodoquinazolin-4(3H)-one

3-benzyl-2-[(E)-2-(2-chlorophenyl)ethenyl]-6-iodoquinazolin-4(3H)-one

Cat. No.: B5313836
M. Wt: 498.7 g/mol
InChI Key: BNIXTIRBLIKRPP-JLHYYAGUSA-N
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Description

3-benzyl-2-[(E)-2-(2-chlorophenyl)ethenyl]-6-iodoquinazolin-4(3H)-one is a complex organic compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-2-[(E)-2-(2-chlorophenyl)ethenyl]-6-iodoquinazolin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: This step involves the cyclization of anthranilic acid derivatives with appropriate reagents to form the quinazolinone core.

    Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction using benzyl halides.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a Heck reaction, which involves the coupling of a chlorophenyl halide with the quinazolinone core.

    Introduction of the Iodo Group: The iodo group is introduced through an iodination reaction using iodine or iodinating agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-benzyl-2-[(E)-2-(2-chlorophenyl)ethenyl]-6-iodoquinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Benzyl halides, chlorophenyl halides, and iodinating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may yield dehalogenated or hydrogenated products.

Scientific Research Applications

3-benzyl-2-[(E)-2-(2-chlorophenyl)ethenyl]-6-iodoquinazolin-4(3H)-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 3-benzyl-2-[(E)-2-(2-chlorophenyl)ethenyl]-6-iodoquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    3-benzyl-2-[(E)-2-(3-bromophenyl)ethenyl]-6-iodoquinazolin-4-one: This compound has a similar structure but with a bromophenyl group instead of a chlorophenyl group.

    3-benzyl-2-[(E)-2-(4-fluorophenyl)ethenyl]-6-iodoquinazolin-4-one: This compound features a fluorophenyl group instead of a chlorophenyl group.

Uniqueness

The uniqueness of 3-benzyl-2-[(E)-2-(2-chlorophenyl)ethenyl]-6-iodoquinazolin-4(3H)-one lies in its specific substituents, which confer distinct chemical and biological properties. The presence of the chlorophenyl group, in particular, may influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

3-benzyl-2-[(E)-2-(2-chlorophenyl)ethenyl]-6-iodoquinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClIN2O/c24-20-9-5-4-8-17(20)10-13-22-26-21-12-11-18(25)14-19(21)23(28)27(22)15-16-6-2-1-3-7-16/h1-14H,15H2/b13-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNIXTIRBLIKRPP-JLHYYAGUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=NC3=C(C2=O)C=C(C=C3)I)C=CC4=CC=CC=C4Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN2C(=NC3=C(C2=O)C=C(C=C3)I)/C=C/C4=CC=CC=C4Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClIN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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